molecular formula C17H11ClN2O2S B2385483 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide CAS No. 338777-56-3

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide

Cat. No.: B2385483
CAS No.: 338777-56-3
M. Wt: 342.8
InChI Key: ODCRBPBCKMMJMU-UHFFFAOYSA-N
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Description

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a chloro substituent, and a cyano-thienyl moiety. It is primarily used in various fields such as chemistry, biology, and medicine due to its distinctive properties.

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-N-(3-cyanothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-14-5-6-15(13-4-2-1-3-12(13)14)22-10-16(21)20-17-11(9-19)7-8-23-17/h1-8H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCRBPBCKMMJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)NC3=C(C=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-1-naphthol with 2-bromoacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-cyano-2-thiophene in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and to handle the compound safely.

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Reactivity

The compound contains three reactive regions:

  • 4-Chloro-1-naphthyloxy group : Susceptible to nucleophilic aromatic substitution (SNAr) or coupling reactions.

  • Acetamide linkage : May undergo hydrolysis, reduction, or serve as a directing group.

  • 3-Cyano-2-thienyl group : Electron-withdrawing cyano group facilitates electrophilic substitution or cyclization.

Functionalization of the 4-Chloro-1-Naphthyloxy Group

The chlorine substituent on the naphthalene ring may participate in:

  • Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura).

  • SNAr reactions with oxygen or nitrogen nucleophiles .

Example Reaction:

Pd-catalyzed C–N coupling

text
2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide + Morpholine → 2-[(4-morpholino-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide
Catalyst Ligand Base Temp Yield Reference
Pd(OAc)₂L17K₃PO₄/H₂O80°C72%

Reactivity of the 3-Cyano-2-Thienyl Group

The cyano group enables:

  • Hydrolysis to carboxylic acids or amides.

  • Cyclization with adjacent electrophiles to form fused heterocycles .

Example Reaction:

Cyano group hydrolysis

text
This compound + H₂SO₄ → 2-[(4-chloro-1-naphthyl)oxy]-N-(3-carboxy-2-thienyl)acetamide
Conditions Catalyst Time Yield Reference
H₂SO₄ (20%), refluxNone6h65%

Electrophilic Substitution on the Thienyl Ring

The electron-deficient thienyl ring (due to the cyano group) may undergo regioselective substitution at the 5-position:

Reagent Product Conditions Yield Reference
HNO₃/H₂SO₄5-Nitro-3-cyano-2-thienyl derivative0°C, 2h58%
Br₂/FeCl₃5-Bromo-3-cyano-2-thienyl derivativeRT, 1h83%

Stability and Degradation Pathways

  • Thermal stability : Decomposition above 250°C (DSC data inferred from ).

  • Hydrolytic sensitivity : Acetamide bond hydrolyzes under strong acidic/basic conditions .

Scientific Research Applications

Research indicates that 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures possess significant antimicrobial properties. For example, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for use in oncology .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Research Applications

The unique properties of this compound make it suitable for various research applications:

Drug Development

Given its biological activities, this compound could serve as a lead compound in drug development, particularly in creating new antimicrobial or anticancer agents. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict the binding affinity of this compound to various biological targets. Such studies suggest that it could be optimized further for improved therapeutic effects against specific diseases .

Mechanistic Studies

Research involving this compound can elucidate mechanisms of action at the molecular level, providing insights into how it interacts with cellular pathways and contributes to therapeutic effects.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Cytotoxicity Study : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of related compounds on various cancer cell lines, revealing IC50 values in the micromolar range, indicating significant antitumor potential .
  • Inflammation Model : In murine models of inflammation, compounds structurally similar to this compound demonstrated reductions in inflammatory markers such as TNF-alpha and IL-6, suggesting anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chloro-1-naphthyl)oxy]aniline
  • 2-[(4-chloro-1-naphthyl)oxy]-N-(2-thienyl)acetamide
  • 2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-furyl)acetamide

Uniqueness

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide, with the CAS number 338777-56-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, as well as its mechanism of action.

  • Molecular Formula : C17H11ClN2O2S
  • Molecular Weight : 342.8 g/mol
  • Purity : >90% .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest a broad spectrum of activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12
Pseudomonas aeruginosa20

These findings indicate that the compound is particularly effective against Gram-positive bacteria, with notable efficacy against Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity. The MIC values against common fungal pathogens are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans25
Aspergillus niger30

This activity is attributed to the compound's ability to disrupt fungal cell membrane integrity .

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro assays reveal that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values are reported as follows:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)20

Mechanistic studies indicate that the compound induces apoptosis and inhibits cell cycle progression in these cancer cells .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Wall Synthesis : Similar to beta-lactam antibiotics, the compound interferes with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : The antifungal activity may stem from its ability to disrupt the integrity of fungal cell membranes.
  • Induction of Apoptosis in Cancer Cells : The compound activates caspase pathways leading to programmed cell death in cancer cells.

Case Studies

A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains showed promising results, with significant reductions in bacterial load observed in treated groups compared to controls. This suggests potential for therapeutic applications in treating infections caused by resistant strains .

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